molecular formula C23H26ClN5O B5029671 [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone

Cat. No.: B5029671
M. Wt: 423.9 g/mol
InChI Key: KISFORNNBWNCOP-UHFFFAOYSA-N
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Description

[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone: is a complex organic compound that features a piperazine ring, a triazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and triazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The final step usually involves coupling the piperazine and triazole intermediates under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it may be used to study receptor-ligand interactions due to its ability to bind to specific molecular targets.

Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone involves its interaction with specific molecular targets, such as GABA receptors or histamine receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The pathways involved may include inhibition of neurotransmitter release or modulation of ion channel activity.

Comparison with Similar Compounds

    [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone: can be compared to other piperazine and triazole derivatives, such as:

Uniqueness: The unique combination of the piperazine and triazole rings, along with the specific substituents, gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O/c24-21-10-4-8-20(16-21)17-27-12-14-28(15-13-27)23(30)22-18-29(26-25-22)11-5-9-19-6-2-1-3-7-19/h1-4,6-8,10,16,18H,5,9,11-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISFORNNBWNCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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